molecular formula C11H9BrO B1343033 7-Bromo-1-methoxynaphthalene CAS No. 33295-53-3

7-Bromo-1-methoxynaphthalene

Cat. No.: B1343033
CAS No.: 33295-53-3
M. Wt: 237.09 g/mol
InChI Key: BTPIORDWKIZDNM-UHFFFAOYSA-N
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Description

7-Bromo-1-methoxynaphthalene is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

7-Bromo-1-methoxynaphthalene is an important compound in synthetic chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. For instance, it serves as a key intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. The synthesis of related compounds, such as 2-Bromo-6-methoxynaphthalene, has been a subject of research due to its role in drug development. Xu and He (2010) discuss the practical synthesis of 2-Bromo-6-methoxynaphthalene, highlighting its importance in pharmaceutical synthesis and the need for environmentally benign methods in its production (Xu & He, 2010).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used as labeling reagents. For example, 2-Bromoacetyl-6-methoxynaphthalene has been utilized as a fluorescent labelling reagent in the high-performance liquid chromatographic analysis of bile acids, as detailed by Cavrini et al. (1993) (Cavrini et al., 1993). Such applications are critical for the accurate determination and analysis of compounds in pharmaceuticals and biological samples.

Potential in Cancer Treatment

A particularly intriguing application is in the field of cancer research. A study by Saji et al. (2021) explores the potential of 2-Bromo-6-methoxynaphthalene as an anti-cancer drug. Their research includes vibrational, electronic, and charge transfer studies, suggesting that the compound has properties conducive to pharmaceutical use, particularly in cancer treatment (Saji et al., 2021).

Safety and Hazards

7-Bromo-1-methoxynaphthalene is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound .

Properties

IUPAC Name

7-bromo-1-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIORDWKIZDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619074
Record name 7-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33295-53-3
Record name 7-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (3.3 g, 23.9 mmol) and methyl iodide (1.5 ml, 23.9 mmol) were added to a solution of the product from Step D (2.7 g, 11.9 mmol) in acetone (40 ml) at room temperature and the mixture was stirred at 65° C. for 2 hours. The solids were filtered, rinsed with ethyl acetate and the filtrate was evaporated. The residue was dissolved in ethyl acetate and washed with water twice. The aqueous layers were extracted with ethyl acetate. The combined organic extracts were washed with brine and dried over sodium sulfate to give 7-bromo-1-methoxynaphthalene (2.5 g, 88%) after chromatography (19:1 heptane/ethyl acetate): 1H NMR (300 MHz, CDCl3) δ 8.49 (d, J=2.1 Hz, 1H), 7.68 (d, J=8.7 Hz, 1H), 7.59 (dd, J=8.7, 2.1 Hz, 1H), 7.39-7.43 (m, 2H), 6.85 (dd, J=5.4, 3.0 Hz, 1H), 3.15 (s, 3H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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